1-[(Benzyloxy)methyl]-1H-1,2,3-benzotriazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Benzyloxy)methyl]-1H-1,2,3-benzotriazole is a compound that belongs to the benzotriazole family. Benzotriazoles are known for their versatile applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, which includes a benzotriazole moiety attached to a phenylmethoxymethyl group, imparts distinct physicochemical properties that make it valuable for various applications.
Preparation Methods
The synthesis of 1-[(Benzyloxy)methyl]-1H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial production methods for benzotriazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated purification systems to enhance efficiency and yield .
Chemical Reactions Analysis
1-[(Benzyloxy)methyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[(Benzyloxy)methyl]-1H-1,2,3-benzotriazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used as a corrosion inhibitor, UV stabilizer, and in the production of advanced materials such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(Benzyloxy)methyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, influencing the reactivity of the compound. It can form non-covalent interactions such as hydrogen bonds and π-π stacking with enzymes and receptors, leading to its biological effects.
Comparison with Similar Compounds
1-[(Benzyloxy)methyl]-1H-1,2,3-benzotriazole can be compared with other benzotriazole derivatives such as:
- 1-(Phenylsulfonyl)-1H-benzotriazole
- 1-(3-Pyridinylsulfonyl)-1H-benzotriazole
- 1-(2-Pyridinylsulfonyl)-1H-benzotriazole
These compounds share the benzotriazole core but differ in their substituents, which impart unique properties and applications. For example, sulfonyl benzotriazoles are known for their corrosion inhibition properties, while this compound is valued for its versatility in organic synthesis and potential biological activities.
Biological Activity
1-[(Benzyloxy)methyl]-1H-1,2,3-benzotriazole is a derivative of benzotriazole, a compound recognized for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential applications in medicine.
Synthesis
The synthesis of this compound typically involves the reaction of benzyl chloride with sodium salt of 1-hydroxybenzotriazole in an ethanol-water mixture. This method allows for the formation of the desired product through a straightforward alkylation process at elevated temperatures .
Antimicrobial Activity
Benzotriazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that various analogues demonstrate potent inhibition against a range of bacterial strains:
- Gram-positive bacteria : Compounds have shown effectiveness against Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative bacteria : Activity against Escherichia coli and Pseudomonas aeruginosa has also been reported .
In vitro tests revealed that specific derivatives possess minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as alternative antimicrobial agents .
Antiviral Activity
Research indicates that 1H-benzotriazole derivatives can inhibit viral replication. Notably, studies have focused on their activity against the helicase enzymes of various viruses such as Hepatitis C virus (HCV) and West Nile virus (WNV). For instance:
- IC50 values : The most active derivatives showed IC50 values around 6.5μM when tested against HCV helicase activity .
- Mechanism : The antiviral mechanism is primarily attributed to the ability of these compounds to interfere with viral RNA synthesis and helicase function .
Anticancer Activity
The anticancer potential of benzotriazole derivatives has been extensively studied. Compounds such as 4,5,6,7-tetrabromobenzotriazole have demonstrated selective inhibition against protein kinase CK2, which is implicated in various cancers:
- Mechanism : These compounds disrupt cancer cell proliferation by inhibiting key signaling pathways involved in tumor growth .
- Selectivity : Research has shown that certain derivatives exhibit higher selectivity towards cancerous cells compared to normal cells, highlighting their therapeutic promise .
Case Studies
Several studies exemplify the biological activity of this compound:
- Antimicrobial Efficacy : A study evaluated various benzotriazole derivatives against clinical strains of bacteria. The results indicated that compounds with bulky hydrophobic groups exhibited superior antibacterial activity compared to smaller analogues .
- Antiviral Properties : In a comparative analysis of several benzotriazole derivatives against HCV and WNV, it was found that modifications in the alkyl chain significantly affected their inhibitory potency. The most effective compounds were those with longer alkyl chains .
- Cancer Cell Studies : Research focusing on the effects of benzotriazole derivatives on cancer cell lines demonstrated that specific modifications led to enhanced cytotoxicity against breast and prostate cancer cells while maintaining low toxicity towards normal cells .
Summary Table of Biological Activities
Biological Activity | Target Organisms/Cells | Mechanism of Action | Notable Compounds |
---|---|---|---|
Antimicrobial | Gram-positive & Gram-negative bacteria | Inhibition of cell wall synthesis | 4-Bromobenzotriazole |
Antiviral | HCV, WNV | Inhibition of helicase activity | 4,5-Dimethylbenzotriazole |
Anticancer | Various cancer cell lines | Inhibition of protein kinases | 4,5,6,7-Tetrabromobenzotriazole |
Properties
IUPAC Name |
1-(phenylmethoxymethyl)benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-2-6-12(7-3-1)10-18-11-17-14-9-5-4-8-13(14)15-16-17/h1-9H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEHRBRTRNWRBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCN2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.